molecular formula C19H22Cl2N2O2 B1662891 Dmxb-A CAS No. 156223-05-1

Dmxb-A

Cat. No. B1662891
CAS RN: 156223-05-1
M. Wt: 381.3 g/mol
InChI Key: BXKYFUGAAFLYJL-BXGYHSFXSA-N
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Description

DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .


Molecular Structure Analysis

DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .

Scientific Research Applications

Neuroinflammation and Parkinson’s Disease

GTS-21 has been studied for its anti-inflammatory and neuroprotective effects in neuroinflammation and Parkinson’s disease (PD) mouse models . It inhibits the expression of inducible nitric oxide synthase (iNOS) and proinflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglia . It has anti-inflammatory properties by inhibiting PI3K/Akt, NF-κB, and upregulating AMPK, Nrf2, CREB, and PPARγ signals .

Cognitive Enhancement

A synthetic derivative of GTS-21, known as 3-(2,4-Dimethoxybenzylidene)-Anabaseine (DMXBA), has been shown to improve memory in experimental animals and humans . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .

Dopamine Release

GTS-21 has been found to stimulate dopamine release from rat striatal slices . This suggests potential applications in conditions where dopamine function is impaired, such as Parkinson’s disease and certain psychiatric disorders.

Macrophage Activation

In RAW 264.7 cells, a macrophage-like cell line, GTS-21 has been shown to significantly increase the phagocytic activity of macrophages in a dose-dependent manner . This suggests potential applications in conditions where enhanced macrophage activity might be beneficial, such as in the clearance of pathogens or cellular debris.

Reduction of Hyperacetylation

GTS-21 has been found to reduce hyperacetylation of HMGB1 induced by hyperoxia in RAW 264.7 cells . This suggests potential applications in conditions where HMGB1 hyperacetylation is a problem, such as in certain inflammatory conditions.

Neuroprotection in Systemic Inflammation

The anti-inflammatory and neuroprotective properties of GTS-21 have been confirmed in LPS-induced systemic inflammation model mice . In LPS-injected mouse brains, GTS-21 reduced microglial activation and production of proinflammatory markers .

Restoration of Locomotor Activity

In the brains of MPTP-injected mice, GTS-21 restored locomotor activity and dopaminergic neuronal cell death while inhibiting microglial activation and pro-inflammatory gene expression . This suggests potential applications in conditions where restoration of locomotor activity is desired, such as in Parkinson’s disease or other movement disorders.

Potential Therapeutic Applications

Given its various effects on inflammation, neuroprotection, dopamine release, and cognitive enhancement, GTS-21 has potential therapeutic applications in a range of neuroinflammatory and neurodegenerative diseases, including but not limited to Parkinson’s disease .

Mechanism of Action

Target of Action

GTS-21 dihydrochloride, also known as Dmxb-A, is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It binds to both the α4β2 and α7 subtypes of neural nicotinic acetylcholine receptors (nAChRs), but activates only the α7 subtype to any significant extent .

Mode of Action

The mode of action of GTS-21 dihydrochloride involves the alpha (7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process represents a potential new target for therapeutic intervention in schizophrenia .

Biochemical Pathways

The biochemical pathways affected by GTS-21 dihydrochloride involve Nrf2 and CREB signaling pathways, which are commonly involved in the anti-inflammatory and neuroprotective effects of GTS-21 dihydrochloride . The stimulation of the α7 nAChR by GTS-21 dihydrochloride may have therapeutic promise for neurodegenerative diseases characterized by microglial activation .

Pharmacokinetics

GTS-21 dihydrochloride is rapidly and extensively absorbed after oral administration. In rat studies, GTS-21 dihydrochloride showed linear pharmacokinetics over doses ranging from 1 to 10 mg/kg with an absolute bioavailability of 23% . These properties impact the bioavailability of GTS-21 dihydrochloride, making it an effective therapeutic agent.

Result of Action

The molecular and cellular effects of GTS-21 dihydrochloride’s action include memory and cognition enhancement activity, as demonstrated in human clinical trials . GTS-21 dihydrochloride has been shown to enhance macrophage function by inhibiting the release of nuclear HMGB1, thereby improving bacterial clearance and reducing acute lung injury .

Action Environment

The action of GTS-21 dihydrochloride can be influenced by environmental factors such as oxygen levels. For instance, in a study where mice were exposed to hyperoxia (≥99% O2) and subsequently challenged with Pseudomonas aeruginosa, the systemic administration of GTS-21 dihydrochloride significantly increased bacterial clearance, decreased acute lung injury, and decreased accumulation of airway HMGB1 compared to the saline control . This suggests that the α7nAChR represents a potential pharmacological target to improve the clinical outcome of patients on ventilators by augmenting host defense against bacterial infections .

Future Directions

DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .

properties

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.2ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;;/h3,6-9,11-13H,4-5,10H2,1-2H3;2*1H/b15-11+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKYFUGAAFLYJL-BXGYHSFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GTS-21 dihydrochloride

CAS RN

156223-05-1
Record name 3-(2,4-dimethoxybenzylidene)anabaseine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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